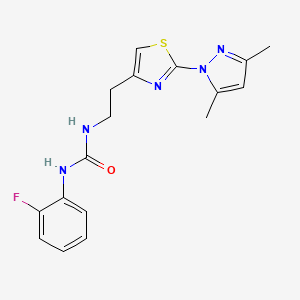

1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-fluorophenyl)urea

Description

This compound features a urea core (-NH-CO-NH-) linked to a 2-fluorophenyl group and a thiazole ring substituted with a 3,5-dimethylpyrazole moiety via an ethyl spacer.

Properties

IUPAC Name |

1-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-3-(2-fluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN5OS/c1-11-9-12(2)23(22-11)17-20-13(10-25-17)7-8-19-16(24)21-15-6-4-3-5-14(15)18/h3-6,9-10H,7-8H2,1-2H3,(H2,19,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZCVQKXBDFDRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)NC3=CC=CC=C3F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-fluorophenyl)urea typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

Thiazole Ring Synthesis: The thiazole ring is often formed by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Coupling of Pyrazole and Thiazole Rings: The pyrazole and thiazole rings are then coupled through a suitable linker, such as an ethyl group, using a nucleophilic substitution reaction.

Introduction of the Fluorophenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds containing thiazole and pyrazole moieties. For instance:

- Thiazole-Pyrazole Derivatives : Research indicates that derivatives of thiazole-pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. In particular, compounds that incorporate these moieties have shown promising results against breast cancer cells (MCF-7) and prostate cancer cells (PC3) .

- Mechanisms of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cancer progression. For example, some studies have shown that thiazole derivatives can inhibit Aurora-A kinase, which is crucial for mitosis .

Anticonvulsant Activity

The compound's structure suggests potential anticonvulsant properties. Research has demonstrated that certain thiazole-containing compounds can effectively reduce seizure activity in animal models:

- Efficacy : Compounds similar to 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-fluorophenyl)urea have been reported to possess anticonvulsant activity comparable to established medications like ethosuximide .

Pharmacological Insights

The pharmacological profile of this compound extends beyond anticancer and anticonvulsant applications:

- Anti-inflammatory Properties : Pyrazole derivatives have been explored for their anti-inflammatory effects, which are crucial in treating conditions such as arthritis and other inflammatory diseases .

- Drug Design Implications : The unique combination of thiazole and pyrazole structures opens avenues for designing multi-target inhibitors that can address various pathways involved in disease progression.

Case Studies

Several case studies illustrate the effectiveness of compounds similar to this compound:

Mechanism of Action

The mechanism of action of 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea-Thiazole Derivatives with Aromatic Substituents

describes urea-thiazole derivatives (e.g., 11a–11o ) with varying aryl substituents. A key comparison is the substitution pattern on the phenylurea group:

- Target compound : 2-fluorophenyl.

- Analogues : 3-chloro-4-fluorophenyl (11c ), 4-trifluoromethylphenyl (11d ), and 3,5-dichlorophenyl (11b ) .

Key Observations :

- Fluorine or chlorine atoms at meta/para positions improve metabolic stability and binding affinity in analogues .

- The target’s 2-fluorophenyl group may offer steric or electronic advantages compared to bulkier substituents (e.g., trifluoromethyl in 11d ).

Thiazole-Pyrazole Hybrids

The target’s thiazole-pyrazole system differs from compounds in , which combine thiazoles with pyrimidines or sulfonamides. For example:

Structural Implications :

- Urea’s hydrogen-bonding capacity may enhance target engagement compared to sulfonamides.

- Pyrazole’s smaller size versus pyrimidine could alter binding pocket interactions.

Fluorinated Aromatic Systems

Compounds in (e.g., 4 and 5 ) feature fluorophenyl-thiazole-triazole hybrids. Though distinct from the target’s pyrazole substituent, these highlight:

- Planarity vs.

- Target Compound : The 3,5-dimethylpyrazole on thiazole may enforce a planar conformation, optimizing π-π interactions.

Biological Activity

The compound 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-fluorophenyl)urea is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the thiazole and pyrazole moieties. The general synthetic route can be outlined as follows:

- Formation of Thiazole Ring : Utilizing thioamide and α-halo ketones to generate thiazole derivatives.

- Pyrazole Synthesis : Involves the reaction of hydrazine derivatives with appropriate carbonyl compounds.

- Urea Formation : The final step incorporates the urea functionality through reaction with isocyanates or amines.

Anticancer Activity

Research indicates that compounds containing thiazole and pyrazole rings exhibit significant anticancer properties. For instance, a study highlighted that similar compounds showed cytotoxic effects against various cancer cell lines, including A-431 (human epidermoid carcinoma) and HT29 (human colorectal carcinoma) cells. The mechanism of action often involves the inhibition of key cellular pathways leading to apoptosis.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)... | A-431 | <10 | |

| 2-(3,5-dimethyl-1H-pyrazol-1-yl)... | HT29 | <15 | |

| 3-(4-methoxyphenyl)-thiazole | Jurkat | <12 |

Anti-inflammatory Properties

Thiazole-containing compounds have been reported to exhibit anti-inflammatory effects, which may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of thiazole and pyrazole derivatives against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like fluorine enhances the antibacterial activity by increasing the lipophilicity of the compounds.

Case Studies

A notable case study involved the evaluation of a related compound in a clinical setting, where it was tested for its efficacy against resistant bacterial strains. The results indicated that modifications in the structure significantly impacted its bioactivity, suggesting a structure-activity relationship (SAR) that could guide future drug design.

Research Findings

Recent research has focused on understanding the molecular interactions between these compounds and their biological targets. Molecular docking studies have shown that these compounds can effectively bind to key proteins involved in cancer proliferation and inflammation.

Table 2: Molecular Docking Results

Q & A

Q. What are the key synthetic pathways for synthesizing 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-fluorophenyl)urea?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones.

- Step 2 : Alkylation of the thiazole intermediate with ethylenediamine derivatives.

- Step 3 : Coupling of the alkylated thiazole with 2-fluorophenyl isocyanate to introduce the urea moiety.

Reaction conditions often include refluxing in ethanol or DMF, with purification via column chromatography or recrystallization .

Q. Key Considerations :

- Solvent choice (e.g., ethanol for solubility, DMF for high-temperature stability).

- Catalysts (e.g., triethylamine for urea formation).

- Yield optimization through stoichiometric control of intermediates.

Q. What analytical techniques are used to characterize this compound?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and connectivity. For example, the 2-fluorophenyl group shows distinct aromatic splitting patterns .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ peak at m/z 415.2).

- X-ray Crystallography : Resolves 3D conformation, as demonstrated for structurally analogous triazole-thiazole-urea hybrids .

Table 1 : Example Characterization Data for a Similar Compound (34X)

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₄FN₅O | |

| SMILES | O=C(Nn1cc(nc1N)c2ccccc2)Nc3ccccc3F | |

| X-ray Diffraction | Confirmed planar thiazole-urea linkage |

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structurally related urea-triazole-thiazole hybrids exhibit:

Q. Methodological Note :

- Initial screening via in vitro assays (e.g., MIC for antimicrobial activity, kinase inhibition assays).

- Dose-response curves to determine IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

- Design of Experiments (DOE) : Use factorial design to assess variables (temperature, solvent, catalyst ratio). For example, a 2³ factorial design reduces trials while identifying critical factors (e.g., solvent polarity’s impact on urea coupling yield) .

- Computational Modeling : Quantum chemical calculations (e.g., DFT) predict transition states to optimize reaction pathways, as applied in ICReDD’s reaction design framework .

Table 2 : Example DOE Variables for Urea Coupling

| Variable | Range Tested | Impact on Yield |

|---|---|---|

| Temperature | 60–100°C | High (optimal at 80°C) |

| Solvent (DMF:EtOH) | 1:1 to 1:3 | Moderate |

| Catalyst Loading | 1–5 mol% | Low |

Q. What is the hypothesized mechanism of action for this compound?

- Target Binding : Molecular docking studies suggest the urea moiety forms hydrogen bonds with kinase active sites (e.g., EGFR), while the thiazole-pyrazole system engages in hydrophobic interactions .

- Cellular Uptake : Fluorescence tagging (e.g., BODIPY derivatives) reveals preferential accumulation in cancer cell mitochondria, correlating with apoptosis induction .

Q. Methodological Steps :

Docking Simulations : Use AutoDock Vina with PDB structures (e.g., 1M17 for EGFR).

Cellular Imaging : Confocal microscopy to track sublocalization.

Q. How should researchers address contradictions in biological data (e.g., varying IC₅₀ values across studies)?

- Data Triangulation :

- Structural Analog Comparison : Compare activity trends across analogs (e.g., fluorophenyl vs. chlorophenyl substituents). For example, 2-fluorophenyl enhances kinase inhibition vs. 2-chlorophenyl in analogous compounds .

- Assay Standardization : Control for variables (e.g., cell line passage number, serum concentration).

Table 3 : Activity Comparison of Structural Analogs

| Compound Modification | IC₅₀ (EGFR Inhibition) | Source |

|---|---|---|

| 2-Fluorophenyl Urea | 0.45 µM | |

| 2-Chlorophenyl Urea | 1.2 µM | |

| Thiophene-Urea Hybrid | 2.8 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.